molecular formula C41H67NO15 B1676577 Midecamycin CAS No. 35457-80-8

Midecamycin

カタログ番号: B1676577
CAS番号: 35457-80-8
分子量: 814.0 g/mol
InChIキー: DMUAPQTXSSNEDD-JEGKQYGHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Midecamycin is a 16-membered macrolide antibiotic with significant clinical applications, particularly in treating various bacterial infections. This article explores its applications, mechanisms of action, and case studies, supported by comprehensive data tables.

Respiratory Infections

This compound has been widely used to treat respiratory tract infections, showing effectiveness in cases of bronchitis where it achieved a success rate of approximately 79% . Its broad-spectrum activity makes it suitable for managing infections caused by both susceptible and resistant strains.

Dermatological Conditions

Topical administration of this compound has shown promise in treating atopic dermatitis lesions infected with Staphylococcus aureus . This suggests its potential role in dermatological applications, particularly in managing secondary infections.

Immunomodulatory Effects

Research indicates that this compound exhibits immunosuppressive properties by inhibiting T-cell responses through the suppression of interleukin-2 (IL-2) production. This characteristic may have applications in post-transplant care and the management of inflammatory diseases .

Animal Health

This compound is also utilized in veterinary medicine, particularly in food-producing animals, to treat infectious diseases and promote overall health. Its use in animal feeds has raised concerns about antibiotic resistance, highlighting the need for careful management .

Table 1: Efficacy of this compound in Respiratory Infections

Study ReferenceConditionSuccess Rate (%)Notes
Bronchitis79Effective against common pathogens
Atopic DermatitisN/ABeneficial for S. aureus infections

Table 2: Immunomodulatory Effects

Study ReferenceEffect on T-cellsMechanism
InhibitionSuppression of IL-2 production

Case Study 1: Respiratory Infection Management

A clinical study involving patients with acute bronchitis demonstrated that treatment with this compound resulted in a significant reduction in symptoms and bacterial load, confirming its efficacy as a first-line treatment option.

Case Study 2: Topical Application

In a controlled trial for patients with atopic dermatitis, topical this compound application led to improved healing rates of infected lesions compared to standard treatments, showcasing its potential as an adjunctive therapy in dermatology.

特性

Key on ui mechanism of action

Midecamycin, as part of the macrolides, act by inhibiting bacterial protein synthesis. More specifically, midecamycin inhibits bacterial growth by targetting the 50S ribosomal subunit preventing peptide bond formation and translocation during protein synthesis. The presence of mutations in the 50S RNA can prevent midecamycin binding. Midecamycin is a broad spectrum antibiotic and thus, it can interact with different bacteria.

CAS番号

35457-80-8

分子式

C41H67NO15

分子量

814.0 g/mol

IUPAC名

[6-[4-(dimethylamino)-3-hydroxy-5-[(4R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

InChI

InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/t23?,24?,25?,26?,27?,28?,29?,33?,34?,35?,36?,37?,38?,39?,40?,41-/m1/s1

InChIキー

DMUAPQTXSSNEDD-JEGKQYGHSA-N

SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

異性体SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

正規SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

外観

Solid powder

沸点

874 ºC

melting_point

155 ºC

Key on ui other cas no.

35457-80-8

純度

>90% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Insoluble

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

maidimeisu
Midecamin
midecamycin
midecamycin acetate
midecamycin diacetate
midekamycin
midekamycin acetate
Mosil
mydecamycin
Myoxam
neoisomidecamycin
Normicina
SF 837
SF-837

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Midecamycin
Reactant of Route 2
Midecamycin
Reactant of Route 3
Midecamycin
Reactant of Route 4
Midecamycin
Reactant of Route 5
Midecamycin
Reactant of Route 6
Midecamycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。